(Decylsulfonyl)acetic acid
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Overview
Description
(Decylsulfonyl)acetic acid is an organic compound with the molecular formula C12H24O4S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Decylsulfonyl)acetic acid typically involves the reaction of decylsulfonyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
(Decylsulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and alkyl halides are employed under appropriate conditions
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and various substituted organosulfonic acids .
Scientific Research Applications
(Decylsulfonyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals .
Mechanism of Action
The mechanism of action of (Decylsulfonyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Decylsulfonic acid: Similar in structure but lacks the acetic acid moiety.
Sulfonylacetic acid: Contains a sulfonyl group attached to an acetic acid moiety but with different alkyl chains.
Alkylsulfonic acids: A broader class of compounds with varying alkyl chain lengths and functional groups
Uniqueness
(Decylsulfonyl)acetic acid is unique due to its specific combination of a decyl chain and a sulfonyl-acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
5435-83-6 |
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Molecular Formula |
C12H24O4S |
Molecular Weight |
264.38 g/mol |
IUPAC Name |
2-decylsulfonylacetic acid |
InChI |
InChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11-12(13)14/h2-11H2,1H3,(H,13,14) |
InChI Key |
CSRVRDJOQWLXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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